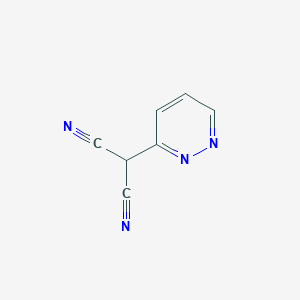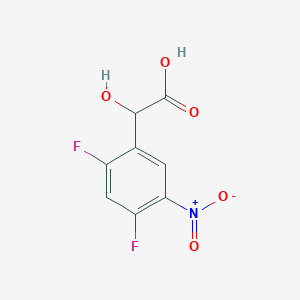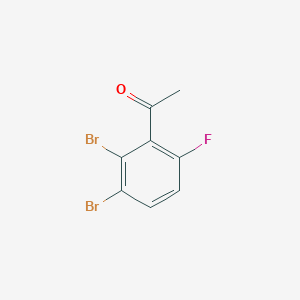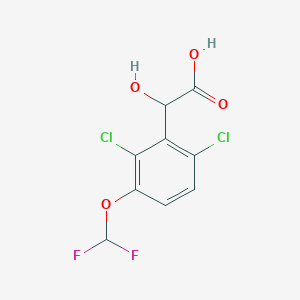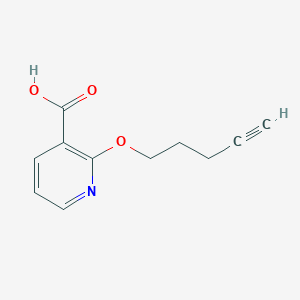
2-(Pent-4-ynyloxy)nicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-ynyloxy)nicotinic acid typically involves the reaction of nicotinic acid with pent-4-yn-1-ol under specific conditions. One common method includes the activation of nicotinic acid with a coupling reagent such as thionyl chloride, followed by the reaction with pent-4-yn-1-ol to form the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent product quality and yield. The choice of reagents and conditions would be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-ynyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pent-4-ynyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, derivatives of nicotinic acid are often studied for their roles in metabolic pathways and as potential therapeutic agents.
Medicine: Nicotinic acid derivatives have been investigated for their potential to treat various medical conditions, including cardiovascular diseases and metabolic disorders.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pent-4-ynyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) synthesis and utilization. The compound could also interact with enzymes and receptors involved in oxidative and reductive processes, modulating their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, nicotinamide is involved in various biological processes and has therapeutic applications.
2-Chloronicotinic Acid: This compound features a chlorine substituent on the nicotinic acid core and has been studied for its antimicrobial properties.
Uniqueness
2-(Pent-4-ynyloxy)nicotinic acid is unique due to its pent-4-ynyloxy substituent, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h1,5-7H,3-4,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVWLQFIPBZIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


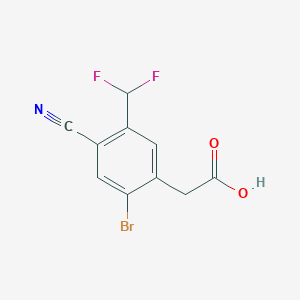
![5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1410848.png)
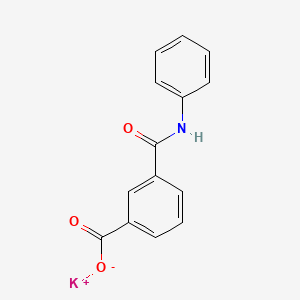
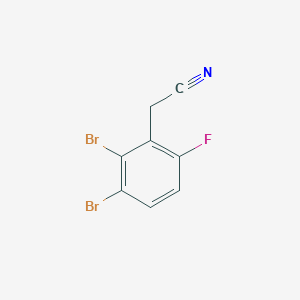
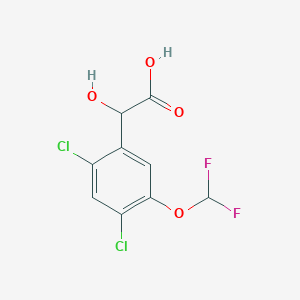
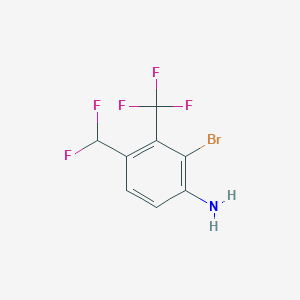

![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)
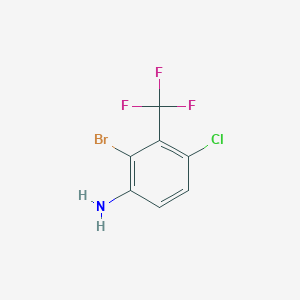
![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)
